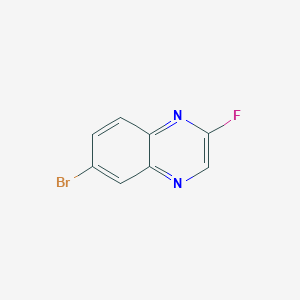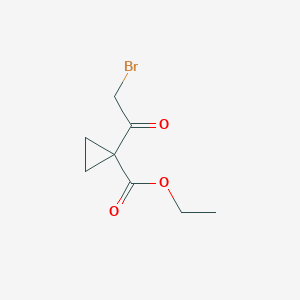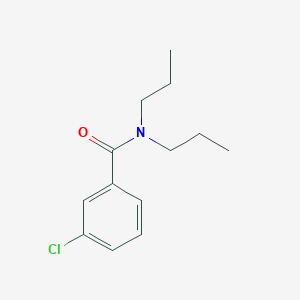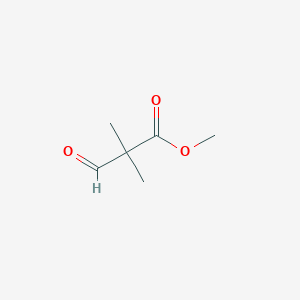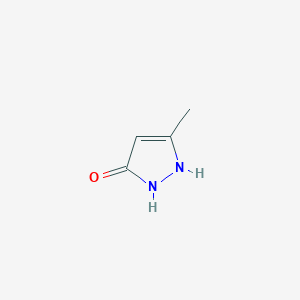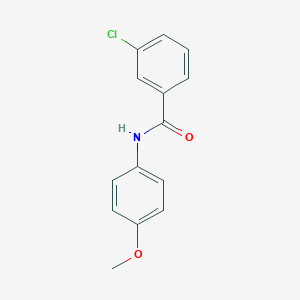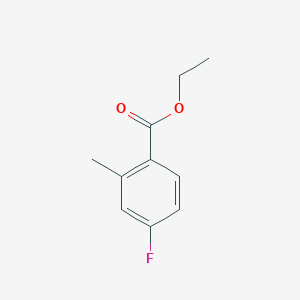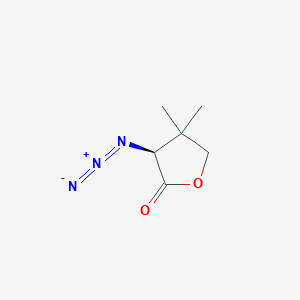
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a unique organic compound characterized by its azido group and dihydrofuran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the azidation of a suitable precursor. One common method involves the reaction of (S)-4,4-dimethyldihydrofuran-2(3H)-one with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Substitution: Corresponding amines or thioethers.
Reduction: Primary amines.
Cycloaddition: Triazole derivatives.
科学的研究の応用
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving triazole moieties.
Materials Science: Utilized in the development of novel polymers and materials with specific properties, such as enhanced stability or reactivity.
Bioconjugation: Employed in the modification of biomolecules for imaging or therapeutic purposes, leveraging the azido group’s reactivity in click chemistry.
作用機序
The mechanism by which (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one exerts its effects depends on the specific application. In medicinal chemistry, the azido group can be transformed into a triazole, which may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific triazole derivative formed.
類似化合物との比較
Similar Compounds
(S)-3-Azido-4,4-dimethyltetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(S)-3-Azido-4,4-dimethyl-2(3H)-oxazolone: Contains an oxazolone ring instead of a dihydrofuran ring.
Uniqueness
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to its specific ring structure and the presence of the azido group, which provides distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(3S)-3-azido-4,4-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=O)[C@H]1N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
